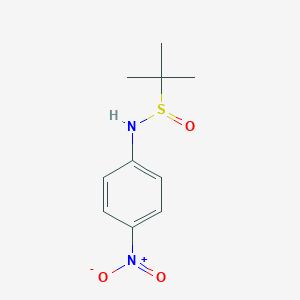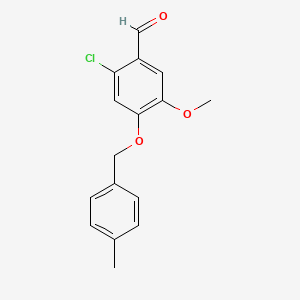
2-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)benzaldehyde is an organic compound with a complex structure, featuring a benzaldehyde core substituted with chloro, methoxy, and methylbenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)benzaldehyde typically involves multiple steps. One common route includes the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Substitution Reactions: Introduction of the chloro and methoxy groups through electrophilic aromatic substitution reactions.
Benzylation: The 4-methylbenzyl group is introduced via a Friedel-Crafts alkylation reaction, using a suitable catalyst like aluminum chloride (AlCl3).
Final Product Formation: The final step involves the formation of the aldehyde group, often through oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products
Oxidation: Formation of 2-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)benzoic acid.
Reduction: Formation of 2-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methoxybenzaldehyde
- 4-Methoxybenzaldehyde
- 4-Chlorobenzaldehyde
Comparison
2-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)benzaldehyde is unique due to the presence of both chloro and methoxy groups, as well as the 4-methylbenzyl substituent. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for specific synthetic and research applications.
Properties
Molecular Formula |
C16H15ClO3 |
|---|---|
Molecular Weight |
290.74 g/mol |
IUPAC Name |
2-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C16H15ClO3/c1-11-3-5-12(6-4-11)10-20-16-8-14(17)13(9-18)7-15(16)19-2/h3-9H,10H2,1-2H3 |
InChI Key |
SXWWJFHCTHFGQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C(=C2)Cl)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


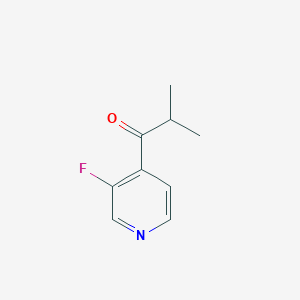
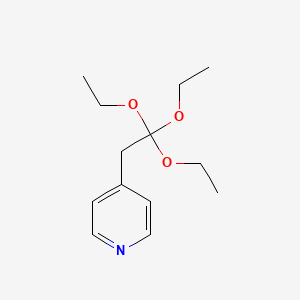
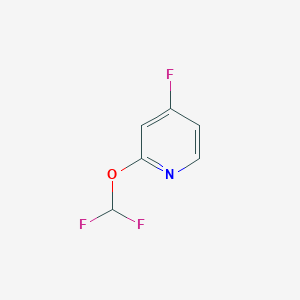
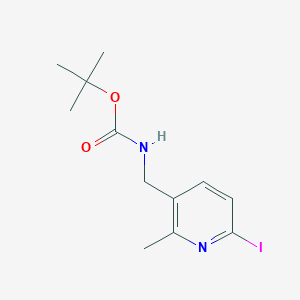
![7-(Difluoromethoxy)benzo[d]isothiazole](/img/structure/B13004278.png)
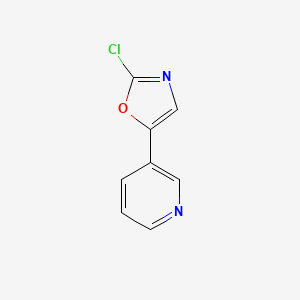
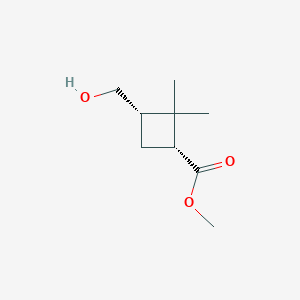
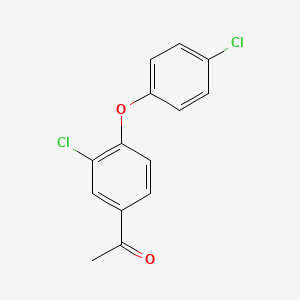
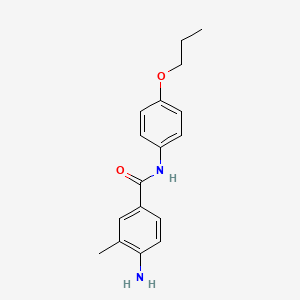
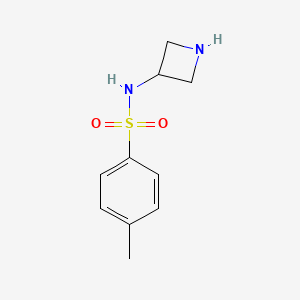
![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B13004303.png)
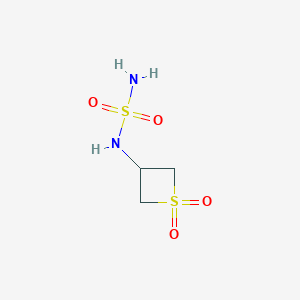
![tert-Butyl4-(dimethylamino)octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13004316.png)
